molecular formula C31H35N3O6 B2646511 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide CAS No. 1189870-33-4

4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide

Cat. No.: B2646511
CAS No.: 1189870-33-4
M. Wt: 545.636
InChI Key: UBHZBDSAIFAQET-UHFFFAOYSA-N
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Description

4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase implicated in multiple critical cellular processes and disease pathways. Its primary research value lies in probing the role of DYRK1A in Down syndrome neuropathology and Alzheimer's disease , where it contributes to Tau hyperphosphorylation and amyloid-beta production. Furthermore, this compound is a critical tool in diabetes research, as DYRK1A inhibition promotes human beta-cell proliferation , offering a potential mechanistic pathway for regenerating functional insulin-producing cells. The inhibitor also affects alternative splicing by modulating the phosphorylation of splicing factors, providing insights into post-transcriptional regulation. By specifically targeting DYRK1A, this quinazoline-dione derivative enables researchers to dissect kinase-driven signaling cascades in neurodevelopment, cognitive function, and pancreatic islet biology, making it an invaluable chemical probe for both basic science and therapeutic discovery.

Properties

IUPAC Name

4-[[6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O6/c1-20(2)13-14-32-29(35)23-11-9-21(10-12-23)18-34-30(36)25-16-27(39-4)28(40-5)17-26(25)33(31(34)37)19-22-7-6-8-24(15-22)38-3/h6-12,15-17,20H,13-14,18-19H2,1-5H3,(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHZBDSAIFAQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting 6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazoline with appropriate reagents under controlled conditions.

    Introduction of the Benzamide Moiety: The quinazolinone intermediate is then reacted with N-isopentylbenzamide under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the quinazolinone core can yield dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the benzamide moiety can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound Quinazolinone 6,7-Dimethoxy, 3-methoxybenzyl, N-isopentylbenzamide Benzamide, Methoxy
Compound 4l () Tetrahydroquinazolin-4(3H)-one Bis(4-methoxyphenyl), 2,2-dimethylpropyl Methoxy, Ketone
Compound 7 () Benzo[d]imidazole Benzyl, dibenzylamino, methyl Ester, Amine
Compound 32 () Dihydroquinolin Hydroxamic acid, methoxybenzamide, pentyloxy Hydroxamic acid, Benzamide

Key Observations :

  • The quinazolinone core in the target compound differs from the tetrahydroquinazoline in 4l (), which lacks the conjugated diketone system. This may reduce redox reactivity compared to the target compound .
  • The 3-methoxybenzyl group in the target compound is distinct from the bis(4-methoxyphenyl) groups in 4l, suggesting divergent binding orientations in biological targets.
  • Unlike the hydroxamic acid in Compound 32 (), the target’s benzamide group lacks metal-chelating capacity, implying different enzymatic targets (e.g., kinases vs. histone deacetylases) .

Biological Activity

The compound 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide , identified by its CAS number 1189722-86-8 , is a complex organic molecule with potential pharmacological applications. Its structure features a quinazolinone core, which is often associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound based on available research findings.

PropertyValue
Molecular FormulaC30H33N3O7
Molecular Weight547.6 g/mol
StructureQuinazolinone derivative

The presence of methoxy and benzamide groups enhances its chemical properties and potential biological activities.

Biological Activity Overview

The biological activity of the compound can be attributed to its interaction with specific molecular targets involved in various cellular processes. Research indicates that compounds with similar structures often exhibit:

  • Anticancer properties : Inhibition of key enzymes involved in cancer progression.
  • Anti-inflammatory effects : Modulation of inflammatory pathways.
  • Antimicrobial activity : Potential efficacy against various microbial strains.

Anticancer Activity

A study evaluating related compounds found that derivatives of quinazolinone exhibited significant cytotoxicity in cancer cell lines. For instance, certain derivatives showed IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents .

Anti-inflammatory Effects

Quinazolinone derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The unique combination of functional groups in this compound may enhance its selectivity and potency against specific biological targets related to inflammation .

Antimicrobial Activity

The methoxy groups present in the structure may contribute to antimicrobial activity. Preliminary studies suggest that compounds with similar structural features demonstrate varying degrees of antimicrobial efficacy against different microbial strains .

Study 1: Cytotoxicity in Cancer Cell Lines

In vitro evaluations using the K562 cell line revealed that derivatives similar to the compound exhibited varying levels of cytotoxicity. The study indicated that some derivatives had IC50 values significantly lower than those of standard chemotherapeutics, suggesting strong anticancer potential .

Study 2: Anti-inflammatory Mechanisms

Research has shown that quinazolinone derivatives can inhibit COX enzymes effectively. The specific interactions between these compounds and COX enzymes were analyzed through enzyme kinetics, revealing significant inhibition rates that could translate into therapeutic applications for inflammatory diseases .

Study 3: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity indicated that compounds structurally related to the target compound demonstrated promising results against several bacterial strains. These findings highlight the need for further exploration into the antimicrobial potential of this class of compounds .

Q & A

Q. What synthetic routes are recommended for synthesizing this quinazoline derivative?

Methodological Answer: While direct synthesis protocols for this compound are limited in the literature, analogous quinazoline derivatives can guide experimental design. Key steps include:

  • Quinazoline core formation : React 6,7-dimethoxyquinazolin-4-amine derivatives with a 3-methoxybenzyl group under acidic conditions (e.g., glacial acetic acid in ethanol) to introduce the 1-(3-methoxybenzyl) substituent .
  • Benzamide functionalization : Use nucleophilic substitution or coupling reactions (e.g., amidation with N-isopentylamine) to attach the benzamide moiety .
  • Purification : Employ reflux, solvent evaporation, and filtration, as described in similar triazole and quinazolinium syntheses .

Table 1 : Comparative Synthesis Strategies for Analogous Compounds

StepConditionsKey ReagentsReference
Quinazoline alkylationEthanol, glacial acetic acid, refluxSubstituted benzaldehyde
AmidationAcetonitrile, anhydrous conditionsN-isopentylamine, acyl chloride
PurificationSolvent evaporation, filtrationEthanol, diethyl ether

Q. How should researchers characterize structural and purity aspects of this compound?

Methodological Answer: Prioritize the following techniques:

  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, as demonstrated for quinazolinium iodides .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N content) .
  • NMR Spectroscopy : Assign peaks for methoxy (δ 3.5–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and amide protons (δ 7.5–8.5 ppm) .
  • HPLC : Assess purity using a C18 column and methanol/water gradient .

Q. What key functional groups influence the compound’s reactivity?

Methodological Answer: Critical groups include:

  • Quinazoline-2,4-dione core : Susceptible to nucleophilic attack at the 3-position, enabling further alkylation or arylation .
  • Methoxy groups (6,7- and 3-positions) : Electron-donating effects enhance aromatic stability and influence hydrogen bonding in biological targets .
  • Benzamide side chain : The isopentyl group increases lipophilicity, impacting pharmacokinetic properties .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with GABA_A receptors, a target for anticonvulsant quinazolines. Focus on hydrogen bonding with the quinazoline dione and hydrophobic interactions with the benzyl group .
  • DFT Calculations : Analyze electron density distribution to identify reactive sites for derivatization .
  • SAR Studies : Compare docking scores of analogues with varying methoxy or benzamide substituents to optimize binding affinity .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardized Assays : Replicate anticonvulsant tests (e.g., maximal electroshock in rodents) under controlled conditions to minimize variability .
  • Dose-Response Analysis : Establish EC50 values for GABA receptor modulation to compare potency across studies .
  • Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data from multiple sources, adjusting for covariates like solvent choice or animal models .

Q. How can heuristic algorithms optimize reaction yields for this compound?

Methodological Answer:

  • Bayesian Optimization : Define parameters (temperature, solvent ratio, catalyst loading) and iteratively test conditions to maximize yield. This method outperforms traditional one-variable-at-a-time approaches .
  • Case Study : For a similar quinazoline synthesis, Bayesian optimization increased yield by 22% by identifying optimal ethanol/water ratios and reflux times .

Q. How to design analogues for improved bioactivity via Structure-Activity Relationship (SAR) studies?

Methodological Answer:

  • Target Modification : Replace the 3-methoxybenzyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity at the quinazoline core .
  • In Vitro Testing : Screen analogues for GABA receptor affinity using radioligand binding assays .
  • Data Correlation : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to anticonvulsant activity .

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